molecular formula C16H14IN3O6 B14950996 N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B14950996
M. Wt: 471.20 g/mol
InChI Key: KJPSVXBIBNDTNY-QGMBQPNBSA-N
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Description

N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy, iodo, and methoxy-substituted phenyl group, a nitrophenoxy group, and an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the hydrazide: This step involves the reaction of an appropriate ester with hydrazine hydrate to form the hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired acetohydrazide derivative under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a catalyst, sodium borohydride

    Substitution: Sodium azide, potassium cyanide

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of azide or cyanide derivatives

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like hydroxy, iodo, and nitro may contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
  • N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-chlorophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to the presence of the iodo and nitro groups, which may impart distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C16H14IN3O6

Molecular Weight

471.20 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C16H14IN3O6/c1-25-14-7-10(6-11(17)16(14)22)8-18-19-15(21)9-26-13-5-3-2-4-12(13)20(23)24/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+

InChI Key

KJPSVXBIBNDTNY-QGMBQPNBSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])I)O

Origin of Product

United States

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